molecular formula C12H13N3O2S B4404936 4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B4404936
M. Wt: 263.32 g/mol
InChI Key: FKCDIDGMESXYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, commonly known as MTDTD, is a heterocyclic compound with potential therapeutic applications. It is a bicyclic molecule with a thiadiazole ring and a tricyclic system, making it structurally unique. MTDTD has been studied for its pharmacological properties such as anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities.

Mechanism of Action

The mechanism of action of MTDTD is not fully understood. However, it is believed to act through multiple pathways. MTDTD has been shown to modulate the activity of opioid receptors, which may contribute to its analgesic effects. It also inhibits the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity. MTDTD has been found to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MTDTD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. MTDTD has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, MTDTD has been found to enhance the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception.

Advantages and Limitations for Lab Experiments

MTDTD has several advantages for laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities with high purity. MTDTD has also been shown to have a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation of MTDTD is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MTDTD. One potential area of study is its potential as a novel analgesic agent. MTDTD has been shown to modulate the activity of opioid receptors, which may make it a promising candidate for the development of new pain medications. Another area of research is its potential as an anti-inflammatory agent. MTDTD has been found to inhibit the production of pro-inflammatory cytokines, which may make it a useful compound for the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTDTD and its potential as a therapeutic agent.

Scientific Research Applications

MTDTD has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MTDTD has also been found to have analgesic properties by modulating the activity of opioid receptors. Additionally, MTDTD has been shown to have anticonvulsant and antidepressant effects.

properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-5-13-14-12(18-5)15-10(16)8-6-2-3-7(4-6)9(8)11(15)17/h6-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCDIDGMESXYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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